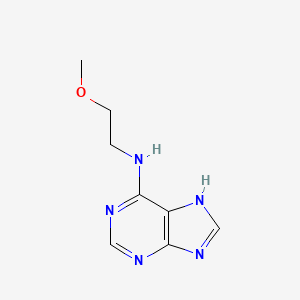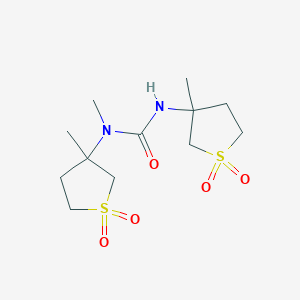![molecular formula C8H9N3 B12125840 6-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12125840.png)
6-Methylimidazo[1,2-a]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-甲基咪唑并[1,2-a]吡啶-3-胺是一种杂环芳香胺,其特征在于一个融合的双环结构,由一个咪唑环和一个吡啶环组成
准备方法
合成路线和反应条件: 6-甲基咪唑并[1,2-a]吡啶-3-胺的合成通常涉及在特定条件下适当前体的环化。一种常见的方法包括在碱如碳酸钾存在下,2-氨基吡啶与甲基异氰化物反应。该反应通常在二甲基甲酰胺等极性溶剂中于升高的温度下进行,以促进环化过程。
工业生产方法: 6-甲基咪唑并[1,2-a]吡啶-3-胺的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器来保持一致的反应条件并提高产量。催化剂和自动化系统经常被用来提高效率并降低生产成本。
化学反应分析
反应类型: 6-甲基咪唑并[1,2-a]吡啶-3-胺经历各种化学反应,包括:
氧化: 这种化合物可以用过氧化氢或高锰酸钾等氧化剂氧化,导致形成相应的N-氧化物。
还原: 还原反应可以使用氢化铝锂等还原剂进行,导致形成还原的胺衍生物。
取代: 亲电和亲核取代反应很常见,卤化或烷基化可以在芳香环上的特定位置发生。
常用试剂和条件:
氧化: 过氧化氢在乙酸中或高锰酸钾在水中。
还原: 四氢呋喃中的氢化铝锂。
取代: 在路易斯酸催化剂存在下,使用溴或氯进行卤化。
主要产物:
氧化: N-氧化物衍生物。
还原: 还原胺衍生物。
取代: 卤代或烷基化的咪唑并[1,2-a]吡啶衍生物。
4. 科研应用
6-甲基咪唑并[1,2-a]吡啶-3-胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂的杂环化合物的结构单元。
生物学: 因其潜在的致突变和致癌特性而被研究,使其成为毒理学研究的主题。
医药: 研究其在药物开发中的作用,特别是作为靶向各种疾病的药物设计支架。
工业: 由于其稳定的芳香结构,用于生产染料、颜料和其他材料。
5. 作用机理
6-甲基咪唑并[1,2-a]吡啶-3-胺发挥作用的机制涉及与细胞DNA的相互作用。它可以与DNA形成加合物,导致突变并可能导致致癌作用。该化合物嵌入DNA链的能力会破坏正常的细胞过程,这是其生物活性的关键因素。
类似化合物:
- 2-甲基咪唑并[1,2-a]吡啶
- 3-甲基咪唑并[1,2-a]吡啶
- 6-甲基咪唑并[1,2-a]吡嗪
比较: 6-甲基咪唑并[1,2-a]吡啶-3-胺由于其特定的取代模式而具有独特性,这会影响其化学反应性和生物活性。与它的类似物相比,它可能表现出不同的致突变潜力和反应性特征,使其成为研究杂环胺的独特化合物。
这篇详细的概述提供了对6-甲基咪唑并[1,2-a]吡啶-3-胺的全面理解,涵盖了它的合成、反应、应用以及与类似化合物的比较
科学研究应用
6-Methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties, making it a subject of interest in toxicology.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly as a scaffold for drug design targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
作用机制
The mechanism by which 6-Methylimidazo[1,2-a]pyridin-3-amine exerts its effects involves interactions with cellular DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, which is a key factor in its biological activity.
相似化合物的比较
- 2-Methylimidazo[1,2-a]pyridine
- 3-Methylimidazo[1,2-a]pyridine
- 6-Methylimidazo[1,2-a]pyrazine
Comparison: 6-Methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different mutagenic potentials and reactivity profiles, making it a distinct compound in the study of heterocyclic amines.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
6-methylimidazo[1,2-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSFFSJPOIFWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12125775.png)
![Methyl 4-[(diphenylcarbamoyl)oxy]benzoate](/img/structure/B12125776.png)
![2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125778.png)
![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)
![4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one](/img/structure/B12125786.png)
![(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12125789.png)







